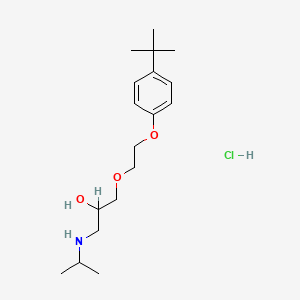

![molecular formula C19H15NO5S B2812288 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid CAS No. 1013559-24-4](/img/structure/B2812288.png)

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

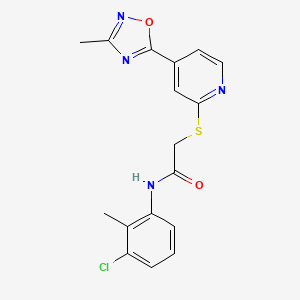

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid, also known as 4-[(2-phenoxyanilino)sulfonyl]benzoic acid, is a chemical compound with the CAS Number: 1013559-24-4 . It has a molecular weight of 369.4 .

Synthesis Analysis

The synthesis of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid involves the reaction of 2-phenoxyphenylamine with 4-chlorosulfonyl benzoic acid in dry pyridine . The reaction mixture is stirred at room temperature overnight, then treated with 1N hydrochloric acid and extracted with ethyl acetate . The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated in vacuo . The residue is treated with toluene, and the obtained crystalline product is filtered and washed with toluene to yield the title compound .Molecular Structure Analysis

The IUPAC name of this compound is 4-[(2-phenoxyanilino)sulfonyl]benzoic acid . The Inchi Code is 1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid include a molecular weight of 369.4 . The compound is a light pink solid .Applications De Recherche Scientifique

Inhibitor of Cytosolic Phospholipase A2α

The compound has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . This inhibition could provide new treatment options for inflammatory conditions .

Organic Synthesis

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid is used as a crosslinking reagent in organic synthesis . It plays a crucial role in the formation of complex organic compounds.

Synthesis of 4-Sulfamoylbenzoyl Chloride

This compound is used to synthesize 4-sulfamoylbenzoyl chloride , a chemical intermediate used in the production of various pharmaceuticals and other organic compounds.

Synthesis of Isocyanate Derivatives

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid can be used in the synthesis of isocyanate derivatives . These derivatives have a wide range of applications, including the production of polyurethane foams, elastomers, coatings, and adhesives.

Esterification of Alcohols

This compound can be used in the esterification of alcohols . This process is fundamental in the production of esters, which are used in a wide variety of applications, from the manufacture of plastics to the production of fragrances.

Analytical Chemistry

Given its unique structure and properties, 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid can be used in analytical chemistry for the identification and quantification of other substances .

Propriétés

IUPAC Name |

4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDZDWRGKYTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)

![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2812215.png)

![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2812220.png)

![2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2812221.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2812222.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2812226.png)